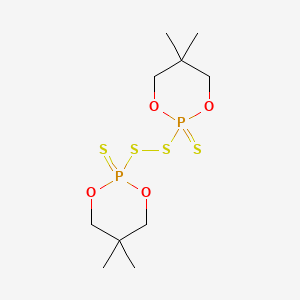
5,7-Dimethyl-3,4,5,6,7,8-hexahydro-2h-chromene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dimethyl-3,4,5,6,7,8-hexahydro-2H-chromene is a heterocyclic organic compound that belongs to the class of chromenes. Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring. This specific compound is characterized by the presence of two methyl groups at positions 5 and 7, and a fully saturated pyran ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-3,4,5,6,7,8-hexahydro-2H-chromene can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a one-pot, three-component reaction involving an aldehyde, a β-ketoester, and a phenol can be catalyzed by an acid or base to form the desired chromene structure .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of green chemistry principles. For example, the use of environmentally benign catalysts such as onion extract has been reported for the synthesis of similar chromene derivatives . This method not only reduces the environmental impact but also enhances the yield and purity of the product.
化学反応の分析
Types of Reactions
5,7-Dimethyl-3,4,5,6,7,8-hexahydro-2H-chromene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the chromene to its fully saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original chromene structure .
科学的研究の応用
5,7-Dimethyl-3,4,5,6,7,8-hexahydro-2H-chromene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms due to its structural similarity to naturally occurring compounds.
Medicine: Research into its potential therapeutic effects, such as anticancer and antimicrobial activities, is ongoing.
Industry: It is utilized in the development of new materials and chemical sensors
作用機序
The mechanism by which 5,7-Dimethyl-3,4,5,6,7,8-hexahydro-2H-chromene exerts its effects involves interactions with various molecular targets. These interactions can modulate biological pathways, leading to the observed effects. For instance, the compound may interact with enzymes or receptors, altering their activity and influencing cellular processes .
類似化合物との比較
Similar Compounds
4H-Chromene: Another member of the chromene family, known for its biological activities such as anticancer and antimicrobial effects.
2H-Chromene: Similar in structure but differs in the position of the double bond, leading to distinct chemical and biological properties.
Uniqueness
5,7-Dimethyl-3,4,5,6,7,8-hexahydro-2H-chromene is unique due to its specific substitution pattern and fully saturated pyran ring. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other chromenes .
特性
CAS番号 |
13030-86-9 |
|---|---|
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC名 |
5,7-dimethyl-3,4,5,6,7,8-hexahydro-2H-chromene |
InChI |
InChI=1S/C11H18O/c1-8-6-9(2)10-4-3-5-12-11(10)7-8/h8-9H,3-7H2,1-2H3 |
InChIキー |
NEBZURVUZFLFCA-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C2=C(C1)OCCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007144.png)
![8,8-Diethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14007146.png)

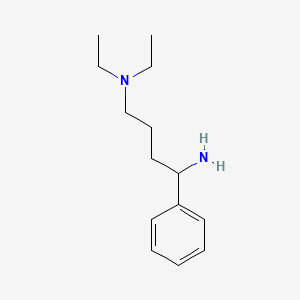
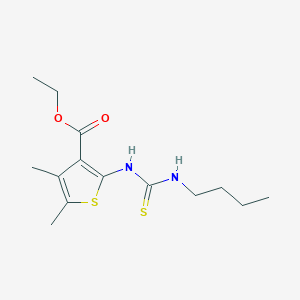
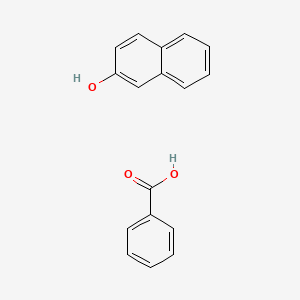

![[2,2,2-Trifluoro-1-(4-methylphenyl)ethyl] 4-methylbenzenesulfonate](/img/structure/B14007181.png)
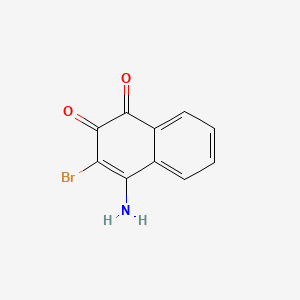

![N-[[2-Chloro-1-ethyl-5-[[(2-nitrophenyl)hydrazinylidene]methyl]indol-3-YL]methylideneamino]-2-nitro-aniline](/img/structure/B14007194.png)
![2-[(Dipropylamino)methyl]isoindole-1,3-dione](/img/structure/B14007202.png)
![(S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol](/img/structure/B14007205.png)
